molecular formula C12H10F12O4 B4319953 4-{[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOYL]OXY}BUTYL 3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOATE

4-{[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOYL]OXY}BUTYL 3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOATE

Cat. No.: B4319953
M. Wt: 446.19 g/mol
InChI Key: YHMZBRMQGDIILT-UHFFFAOYSA-N
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Description

Butane-1,4-diyl bis[3,3,3-trifluoro-2-(trifluoromethyl)propanoate] is a fluorinated organic compound known for its unique chemical properties. The presence of multiple trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOYL]OXY}BUTYL 3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOATE typically involves the esterification of butane-1,4-diol with 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to maximize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diyl bis[3,3,3-trifluoro-2-(trifluoromethyl)propanoate] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Butane-1,4-diyl bis[3,3,3-trifluoro-2-(trifluoromethyl)propanoate] has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 4-{[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOYL]OXY}BUTYL 3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOATE involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong hydrogen bonds and van der Waals interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s fluorinated nature also enhances its lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-: Another fluorinated compound with similar reactivity.

    1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)-: Known for its use in coordination chemistry and catalysis.

Uniqueness

Butane-1,4-diyl bis[3,3,3-trifluoro-2-(trifluoromethyl)propanoate] stands out due to its dual ester functionality and multiple trifluoromethyl groups, which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns.

Properties

IUPAC Name

4-[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]oxybutyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F12O4/c13-9(14,15)5(10(16,17)18)7(25)27-3-1-2-4-28-8(26)6(11(19,20)21)12(22,23)24/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMZBRMQGDIILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOC(=O)C(C(F)(F)F)C(F)(F)F)COC(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOYL]OXY}BUTYL 3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOATE
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4-{[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOYL]OXY}BUTYL 3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOATE
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4-{[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOYL]OXY}BUTYL 3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOATE
Reactant of Route 4
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4-{[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOYL]OXY}BUTYL 3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOATE
Reactant of Route 5
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4-{[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOYL]OXY}BUTYL 3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOATE
Reactant of Route 6
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4-{[3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOYL]OXY}BUTYL 3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOATE

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